3-(2-methoxyphenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS No.: 946293-62-5
Cat. No.: VC11921335
Molecular Formula: C22H23NO6
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946293-62-5 |
|---|---|
| Molecular Formula | C22H23NO6 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 3-(2-methoxyphenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C22H23NO6/c1-25-11-5-10-23-12-16-17(28-14-23)9-8-15-21(24)20(13-27-22(15)16)29-19-7-4-3-6-18(19)26-2/h3-4,6-9,13H,5,10-12,14H2,1-2H3 |
| Standard InChI Key | SVERGNZNGMBFGG-UHFFFAOYSA-N |
| SMILES | COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)OC1 |
| Canonical SMILES | COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)OC1 |
Introduction
3-(2-methoxyphenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e]13oxazin-4(8H)-one is a complex organic compound characterized by its unique structural features, including a chromeno ring fused with an oxazin ring and various functional groups. Its molecular formula is C22H23NO6, and it has a molecular weight of approximately 397.4 g/mol .
Potential Biological Activities and Applications
This compound is of interest in medicinal chemistry due to its potential for diverse biological activities. Interaction studies involving this compound could focus on its binding affinity with specific enzymes or receptors, which are crucial for understanding its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
These compounds illustrate the diversity within this class of molecules while highlighting the unique aspects of 3-(2-methoxyphenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one due to its specific functional groups and structural arrangement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume